Celastrol is a natural product found in Celastrus paniculatus, Tripterygium wilfordii, and other organisms with data available.
Celastrol
CAS No.: 34157-83-0
Cat. No.: VC21331601
Molecular Formula: C29H38O4
Molecular Weight: 450.6 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 34157-83-0 |
---|---|
Molecular Formula | C29H38O4 |
Molecular Weight | 450.6 g/mol |
IUPAC Name | (2R,4aS,6aR,6aS,14aS,14bR)-10-hydroxy-2,4a,6a,6a,9,14a-hexamethyl-11-oxo-1,3,4,5,6,13,14,14b-octahydropicene-2-carboxylic acid |
Standard InChI | InChI=1S/C29H38O4/c1-17-18-7-8-21-27(4,19(18)15-20(30)23(17)31)12-14-29(6)22-16-26(3,24(32)33)10-9-25(22,2)11-13-28(21,29)5/h7-8,15,22,31H,9-14,16H2,1-6H3,(H,32,33)/t22-,25-,26-,27+,28-,29+/m1/s1 |
Standard InChI Key | KQJSQWZMSAGSHN-JJWQIEBTSA-N |
Isomeric SMILES | CC1=C(C(=O)C=C2C1=CC=C3[C@]2(CC[C@@]4([C@@]3(CC[C@@]5([C@H]4C[C@](CC5)(C)C(=O)O)C)C)C)C)O |
Canonical SMILES | CC1=C(C(=O)C=C2C1=CC=C3C2(CCC4(C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C)O |
Chemical Structure and Properties
Celastrol is a member of the triterpenoid class of compounds, which are terpene molecules containing six isoprene units. Its molecular formula is C₂₉H₃₈O₄ with an average molecular weight of 450.6096 . The precise IUPAC name is (2R,4aS,6aS,12bR,14aS,14bR)-10-hydroxy-2,4a,6a,9,12b,14a-hexamethyl-11-oxo-1,2,3,4,4a,5,6,6a,11,12b,13,14,14a,14b-tetradecahydropicene-2-carboxylic acid .
The chemical structure of celastrol features a unique quinone methide functionality in ring A, which contributes significantly to its biological activities. The compound contains several functional groups, including a carboxylic acid moiety at C-20 and a hydroxyl group at C-10, which serve as potential sites for structural modifications aimed at improving its pharmacokinetic properties.
Key Physical and Chemical Properties of Celastrol
Property | Value |
---|---|
Molecular Formula | C₂₉H₃₈O₄ |
Average Molecular Weight | 450.6096 |
Monoisotopic Molecular Weight | 450.277009704 |
CAS Number | 34157-83-0 |
Classification | Triterpenoid |
Stability | Unstable in acidic or alkaline environments |
Solubility | Poor water solubility |
Celastrol is known to be unstable in acidic or alkaline environments, with ring A being particularly prone to opening and rearrangement . This chemical instability poses significant challenges for its pharmaceutical development and clinical application.
Mechanisms of Action
Celastrol exhibits a complex mode of action by targeting multiple signaling pathways and cellular processes, which explains its diverse biological activities. Understanding these mechanisms is crucial for developing targeted therapeutic strategies and overcoming potential limitations.
Molecular Targets and Signaling Pathways
Celastrol interacts with numerous signaling molecules and pathways involved in inflammation, cell proliferation, and stress response. Recent studies have identified several key targets:
-
Reactive Oxygen Species (ROS)/JNK and Akt/mTOR pathways: Celastrol modulates these pathways, which are critical for cell survival and proliferation .
-
NF-κB pathway: Celastrol inhibits this pathway, which plays a central role in inflammation and cancer progression .
-
STAT3/JAK2 signaling: The compound suppresses this pathway, which is frequently dysregulated in various cancers .
-
Heat Shock Protein 90 (HSP90): Celastrol binds to and inhibits HSP90, a molecular chaperone that stabilizes numerous oncogenic proteins .
-
Peroxiredoxin 1 (PRDX1): Recently identified as a ROS-manipulating target protein of celastrol in colorectal cancer, providing insights into its anticancer mechanism .
Cellular Effects
At the cellular level, celastrol induces various responses that collectively contribute to its therapeutic effects:
-
Apoptosis and Autophagy Induction: Celastrol triggers programmed cell death pathways, particularly in cancer cells .
-
Cell Cycle Arrest: The compound can halt cell cycle progression, preventing the proliferation of abnormal cells .
-
Anti-angiogenic Activity: Celastrol inhibits the formation of new blood vessels, thereby limiting tumor growth and metastasis .
-
Epithelial-Mesenchymal Transition (EMT) Suppression: Celastrol inhibits EMT by upregulating E-cadherin and downregulating N-cadherin, Vimentin, and Snail, which may contribute to its antimetastatic effects .
Therapeutic Applications
Weight Loss Effects
One of the most intriguing properties of celastrol is its ability to induce weight loss. Studies in animal models have demonstrated that celastrol administration results in reduced body weight, fat mass, and lean mass . The primary mechanism behind this effect appears to be the reduction in food intake (hypophagia) rather than increased energy expenditure through thermogenesis .
Researchers have found that the weight loss effects of celastrol are dependent on functional leptin signaling. When administered to leptin receptor-deficient (Lep^db) and leptin-deficient (Lep^ob) mice, celastrol failed to affect body weight, fat mass, or lean mass. In contrast, wild-type controls treated with celastrol showed significant reductions in these parameters . These findings suggest that celastrol acts as a leptin sensitizer, potentially offering a novel approach for treating obesity.
Anticancer Properties
Celastrol has demonstrated potent anticancer activities against various malignancies, including liver cancer, breast cancer, prostate tumor, multiple myeloma, glioma, and colorectal cancer . The compound exerts its anticancer effects through multiple mechanisms:
Effects on Colorectal Cancer
In colorectal cancer, celastrol inhibits the growth and migration of cancer cells by suppressing the expression of key genes (TYMP, CDH5, THBS2, LEP, MMP9, and TNF) and proteins (IL-1b, MMP-9, PDGF, Serpin E1, and TIMP-4) involved in the angiogenesis pathway . Additionally, celastrol inhibits inducible nitric oxide synthase (iNOS) and endothelial nitric oxide synthase (eNOS), which play critical roles in tumor angiogenesis .
Effects on Liver Cancer
Studies on Huh7 liver cancer cells have shown that celastrol exhibits concentration-dependent effects. At high concentrations (>1.0 μM), celastrol induces G2/M arrest and apoptosis with activation of caspase3/7. At lower concentrations (<1.0 μM), while showing no obvious effects alone, celastrol demonstrates significant synergistic effects when combined with PHA, enhancing growth inhibition, migration inhibition, and apoptosis induction both in vitro and in xenograft models .
Peroxiredoxin 1 Targeting in Cancer
Recent research has identified peroxiredoxin 1 (PRDX1) as a key target of celastrol in colorectal cancer. High-resolution crystal structure analysis revealed a unique covalent binding mode of celastrol with PRDX1. This interaction leads to the upregulation of several downstream genes in the p53 signaling pathway, contributing to the compound's anticancer effects .
Anticancer Efficacy Data
Limitations and Challenges in Clinical Application
Despite its promising therapeutic potential, the clinical application of celastrol faces several significant challenges that need to be addressed to realize its full potential.
Pharmacokinetic Limitations
Celastrol exhibits poor water solubility and stability, which significantly impairs its bioavailability . The compound is unstable in acidic or alkaline environments, with ring A being particularly prone to opening and rearrangement . These properties pose substantial challenges for pharmaceutical formulation and drug delivery.
Narrow Therapeutic Window
Studies in an osteosarcoma xenograft mouse model demonstrated that treatment with celastrol at 1 and 2 mg/kg reduced tumor growth by 42.9-50.2% but caused 5.7-9% weight loss in animals . Furthermore, there are inconsistent reports regarding toxicity at 3 mg/kg, with some studies showing adverse events and 27% mortality, while others report no toxic effects at this dose .
This narrow therapeutic window presents a significant challenge for clinical translation, necessitating strategies to improve the safety profile of celastrol.
Strategies to Overcome Limitations
To address the challenges associated with celastrol's clinical application, researchers have developed various strategies aimed at improving its pharmacokinetic properties, enhancing efficacy, and reducing toxicity.
Structural Modifications
Structural modifications of celastrol have been pursued to enhance its stability, solubility, and therapeutic index:
-
PEG Conjugation: Linking celastrol to polyethylene glycol (PEG) improves stability and circulation time. A study reported that connecting celastrol and ginsenoside Rh2 through PEG resulted in the formation of micelles with increased half-life (1.03-2.44 times) and enhanced cell absorption rate (5.8 times) .
-
Carbamate Derivatives: Carbamate chemistry has been employed to create derivatives with improved stability and cell membrane permeability .
-
Amino Acid Modifications: Modifying celastrol with amino acid methyl groups at C-3 and C-20 positions has yielded compounds with higher inhibition rates and better safety profiles compared to the parent compound .
Advanced Delivery Systems
Novel drug delivery systems have been explored to overcome celastrol's poor solubility and bioavailability:
-
Micelle Formulations: PEG-modified celastrol derivatives can self-assemble into micelles in aqueous environments, significantly improving the stability and bioavailability of celastrol .
-
Nanoparticle-based Delivery: Various nanoparticle formulations have been investigated to enhance the cellular uptake and targeted delivery of celastrol to specific tissues or organs.
Combination Therapies
Combining celastrol with other therapeutic agents has shown promise in enhancing efficacy while potentially reducing toxicity:
-
Combination with Conventional Chemotherapeutics: Celastrol has demonstrated synergistic effects when combined with agents such as 5-fluorouracil, enhancing the inhibition of colorectal cancer cell proliferation and migration .
-
Combination with Targeted Agents: Co-administration with agents like salinomycin, 1400W, and L-NIO has shown enhanced anticancer effects .
-
Low-Dose Combinations: At lower concentrations where celastrol alone shows minimal effects, combination with other agents like PHA has demonstrated significant synergistic anticancer activities, potentially allowing for dose reduction and minimized toxicity .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume